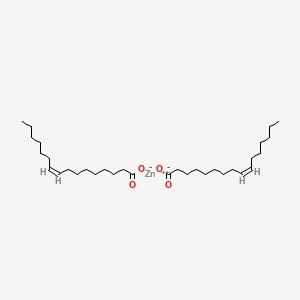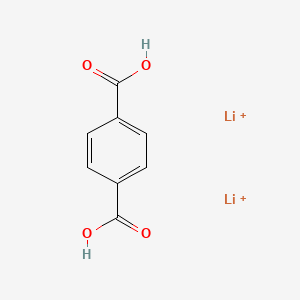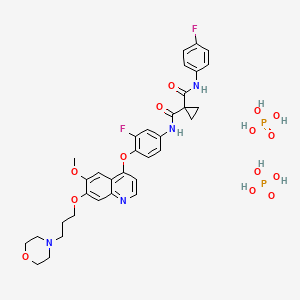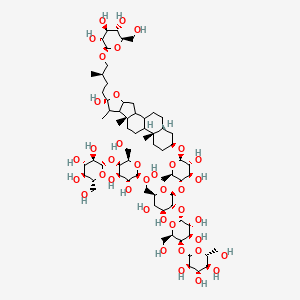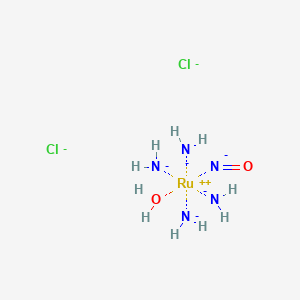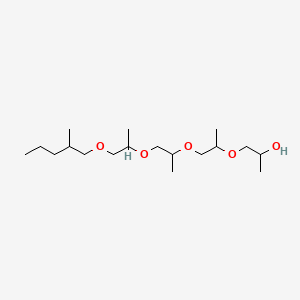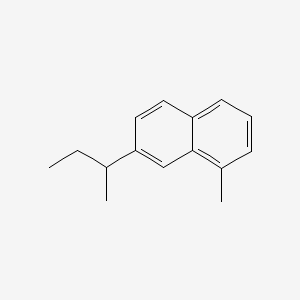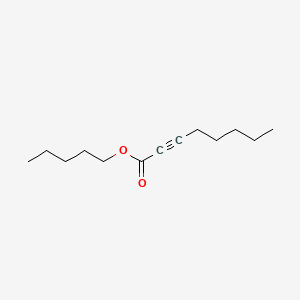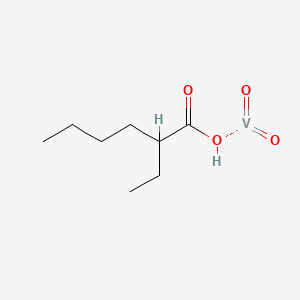
9-Decenoic acid, 2-(2-pyrrolidinylidene)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Decenoic acid, 2-(2-pyrrolidinylidene)-, ethyl ester is a chemical compound with the molecular formula C15H25NO2 It is characterized by the presence of a pyrrolidinylidene group attached to a decenoic acid ester
Métodos De Preparación
The synthesis of 9-Decenoic acid, 2-(2-pyrrolidinylidene)-, ethyl ester typically involves the reaction of 9-decenoic acid with pyrrolidine under specific conditions. The esterification process is carried out using ethyl alcohol in the presence of an acid catalyst. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
9-Decenoic acid, 2-(2-pyrrolidinylidene)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the pyrrolidinylidene group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
9-Decenoic acid, 2-(2-pyrrolidinylidene)-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Researchers study its effects on biological systems, including its potential as a bioactive compound.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: This compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 9-Decenoic acid, 2-(2-pyrrolidinylidene)-, ethyl ester involves its interaction with specific molecular targets and pathways. The pyrrolidinylidene group can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar compounds to 9-Decenoic acid, 2-(2-pyrrolidinylidene)-, ethyl ester include:
- 11-Dodecenoic acid, 2-(5-methyl-2-pyrrolidinylidene)-, ethyl ester
- 6-Heptenoic acid, 2-(5-octyl-2-pyrrolidinylidene)-, ethyl ester
- Dodecanoic acid, 2-(6-methyl-2-piperidinylidene)-, ethyl ester These compounds share structural similarities but differ in the length of the carbon chain or the nature of the substituent groups. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
118268-53-4 |
|---|---|
Fórmula molecular |
C16H27NO2 |
Peso molecular |
265.39 g/mol |
Nombre IUPAC |
ethyl (2E)-2-pyrrolidin-2-ylidenedec-9-enoate |
InChI |
InChI=1S/C16H27NO2/c1-3-5-6-7-8-9-11-14(16(18)19-4-2)15-12-10-13-17-15/h3,17H,1,4-13H2,2H3/b15-14+ |
Clave InChI |
KMZNOOZLEIKTBY-CCEZHUSRSA-N |
SMILES isomérico |
CCOC(=O)/C(=C/1\CCCN1)/CCCCCCC=C |
SMILES canónico |
CCOC(=O)C(=C1CCCN1)CCCCCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[Bis(4-fluorophenyl)methyl]amino]ethanol](/img/structure/B12657775.png)

